Cas no 72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-)
![10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- structure](https://it.kuujia.com/scimg/cas/72428-95-6x500.png)
72428-95-6 structure
Nome del prodotto:10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
- LogP
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7
- 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15
- Rifamycin verde
- 72428-95-6
-
- Inchi: InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,44-47H,1-9H3,(H,41,49)
- Chiave InChI: CIKJBUUPPXVFDE-UHFFFAOYSA-N
- Sorrisi: [H]C=1OC2(OC3=C(C2=O)C4=C5N=CC(=O)SC5=C(N=C(O)C(=C([H])C([H])=C([H])C([H])(C)C([H])(O)C([H])(C)C([H])(O)C([H])(C)C([H])(OC(=O)C)C([H])(C)C([H])(OC)C1[H])C)C(O)=C4C(O)=C3C)C
Proprietà calcolate
- Massa esatta: 766.27714608g/mol
- Massa monoisotopica: 766.27714608g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 54
- Conta legami ruotabili: 3
- Complessità: 1950
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.762
- Superficie polare topologica: 236Ų
Proprietà sperimentali
- Densità: 1.41
- Indice di rifrazione: 1.638
10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Letteratura correlata
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-) Prodotti correlati
- 1804404-80-5(3-Bromo-4-cyanopicolinoyl chloride)
- 2411332-36-8((2E)-4-(dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide)
- 2138816-57-4(Hexa-2,4-diene-1-sulfonyl fluoride)
- 1810029-30-1(S-2-(2-Hydroxyethyl)thioethyl-L-cysteinyl-L-proline)
- 1099660-98-6(3-(4-methyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide)
- 2248261-67-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclobutyl-1H-pyrazole-3-carboxylate)
- 1240581-78-5(2-Methyl-1-(thiophene-2-carbonyl)piperazine)
- 144243-24-3(1-BOC-3-AMINOPIPERIDINE)
- 1705845-02-8(N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide)
- 13637-61-1(Zinc perchlorate tetrahydrate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
